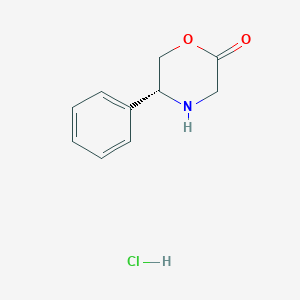

(5R)-5-phenylmorpholin-2-one hydrochloride

Description

Properties

IUPAC Name |

(5R)-5-phenylmorpholin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUUHFOYPUBYQU-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC(=O)O1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC(=O)O1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227198-96-9 | |

| Record name | (5R)-5-phenylmorpholin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-phenylmorpholin-2-one hydrochloride typically involves the reaction of morpholine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of (5R)-5-phenylmorpholin-2-one hydrochloride involves similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-phenylmorpholin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted morpholinones and phenyl derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

(5R)-5-phenylmorpholin-2-one hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5R)-5-phenylmorpholin-2-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following table summarizes the structural and physicochemical properties of (5R)-5-phenylmorpholin-2-one hydrochloride and its closest analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Similarity Score* |

|---|---|---|---|---|---|

| (5R)-5-Phenylmorpholin-2-one hydrochloride | 491833-36-4 | C₁₀H₁₂ClNO₂ | 213.66 | R-configuration at C5; morpholin-2-one core | 1.00 |

| (5S)-5-Phenylmorpholin-2-one hydrochloride | 22083-23-4 | C₁₀H₁₂ClNO₂ | 213.66 | S-configuration at C5; enantiomer of above | 0.98 |

| Ethyl 2-morpholino-2-phenylacetate | 91284-61-6 | C₁₄H₁₉NO₃ | 249.31 | Ethyl ester substituent; morpholine ring | 0.91 |

| Methyl 2-morpholino-2-phenylacetate hydrochloride | 27594-62-3 | C₁₃H₁₇ClNO₃ | 270.73 | Methyl ester; hydrochloride salt | 0.88 |

| (2R,5S)-5-Methyl-2-phenylmorpholine | 1350768-56-7 | C₁₁H₁₆ClNO | 213.71 | Methyl substituent at C5; non-ketone ring | N/A |

*Similarity scores based on Tanimoto coefficient (0.00–1.00) from structural databases .

Detailed Analysis of Analogues

Enantiomeric Pair: (5R) vs. (5S) Configurations

The (5S)-enantiomer (CAS 22083-23-4) shares identical molecular weight and formula with the target compound but differs in stereochemistry. Such enantiomeric pairs often exhibit divergent pharmacokinetic properties. For example, the R-configuration may enhance binding affinity to specific receptors, while the S-form could display reduced activity or unintended off-target effects .

Ethyl/Methyl Ester Derivatives

Ethyl 2-morpholino-2-phenylacetate (CAS 91284-61-6) and its methyl ester counterpart (CAS 27594-62-3) replace the morpholin-2-one ketone with ester functionalities.

(2R,5S)-5-Methyl-2-phenylmorpholine (CAS 1350768-56-7)

This analogue features a methyl group at C5 instead of phenyl and lacks the ketone oxygen in the morpholine ring. The absence of the phenyl ring reduces steric bulk, likely enhancing solubility but diminishing aromatic interactions in biological systems .

Research Findings and Implications

- Stereochemical Impact : The R-configuration in (5R)-5-phenylmorpholin-2-one hydrochloride may optimize interactions with chiral binding pockets in enzymes or receptors, as seen in other morpholine-based pharmaceuticals .

- Substituent Influence : The phenyl group at C5 contributes to π-π stacking interactions, which are critical for binding to hydrophobic regions in proteins. Methyl or ester substituents lack this capability, reducing potency in certain applications .

Biological Activity

(5R)-5-phenylmorpholin-2-one hydrochloride is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for various therapeutic applications, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its potential as a therapeutic agent.

Chemical Structure

The compound's structure features a morpholine ring with a phenyl group at the 5-position, which contributes to its unique biological properties. The molecular formula is CHClNO, with a molecular weight of approximately 215.67 g/mol.

The biological activity of (5R)-5-phenylmorpholin-2-one hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse biological effects. The precise mechanism of action remains an area of active research, but preliminary studies suggest involvement in:

- Enzyme inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor modulation : It may interact with neurotransmitter receptors, influencing neurotransmission and potentially impacting mood disorders.

Antimicrobial Properties

Research indicates that (5R)-5-phenylmorpholin-2-one hydrochloride exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive | 1.5 - 3.0 µg/mL |

| Gram-negative | 2.0 - 4.0 µg/mL |

Anticancer Activity

In vitro studies have shown that (5R)-5-phenylmorpholin-2-one hydrochloride possesses anticancer properties, particularly against certain cancer cell lines. Its ability to induce apoptosis in cancer cells has been documented, suggesting a potential role in cancer therapy.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 (Breast Cancer) | 10 - 15 |

| HL60 (Leukemia) | 8 - 12 |

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of (5R)-5-phenylmorpholin-2-one hydrochloride against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, with MIC values supporting its potential use as an antimicrobial agent.

Study 2: Anticancer Potential

Research conducted by Smith et al. explored the anticancer effects of (5R)-5-phenylmorpholin-2-one hydrochloride on human breast cancer cells (MCF7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, highlighting its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.